molecular formula C26H32N2O3 B11225436 2'-(2-methoxyethyl)-1'-oxo-N-(3-phenylpropyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-(3-phenylpropyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225436
M. Wt: 420.5 g/mol
InChI Key: ZWDDDJZULIZMRV-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-1’-oxo-N-(3-phenylpropyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(3-phenylpropyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through a multi-step process. One common method involves the Ritter reaction, where dialkyl benzyl carbinols react with 3-methoxy- and 3-phenoxypropanenitriles to form the corresponding isoquinoline derivatives . The reaction typically takes place in toluene-sulfuric acid at temperatures ranging from 60 to 70°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-(3-phenylpropyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-(3-phenylpropyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(3-phenylpropyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines
  • 1-(2-phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines

Uniqueness

What sets 2’-(2-methoxyethyl)-1’-oxo-N-(3-phenylpropyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its spiro structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(3-phenylpropyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H32N2O3/c1-31-19-18-28-25(30)22-14-6-5-13-21(22)23(26(28)15-7-8-16-26)24(29)27-17-9-12-20-10-3-2-4-11-20/h2-6,10-11,13-14,23H,7-9,12,15-19H2,1H3,(H,27,29)

InChI Key

ZWDDDJZULIZMRV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

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